5-iodonaphthalene-1-sulfonyl Chloride
Overview
Description
5-Iodo-naphthalene-1-sulfonyl chloride: is an organic compound with the molecular formula C₁₀H₆ClIO₂S and a molecular weight of 352.58 g/mol . This compound is primarily used in research settings and is known for its role in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-naphthalene-1-sulfonyl chloride typically involves the iodination of naphthalene-1-sulfonyl chloride. The reaction conditions often require the presence of a suitable iodinating agent, such as iodine monochloride (ICl) or iodine (I₂) in the presence of an oxidizing agent like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Industrial Production Methods: While specific industrial production methods for 5-Iodo-naphthalene-1-sulfonyl chloride are not widely documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodo-naphthalene-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) are used.
Major Products:
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include halogenated derivatives of naphthalene.
Scientific Research Applications
Chemistry: 5-Iodo-naphthalene-1-sulfonyl chloride is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are important in medicinal chemistry .
Biology: The compound is used in biochemical research for the modification of proteins and peptides. It reacts with primary amino groups to form stable sulfonamide adducts, which are useful in studying protein structure and function .
Industry: In industrial settings, the compound is used in the synthesis of specialty chemicals and intermediates for various applications, including dyes and pigments .
Mechanism of Action
The primary mechanism of action for 5-Iodo-naphthalene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of sulfonamide, sulfonate ester, or sulfonate thioester products .
Comparison with Similar Compounds
Dansyl Chloride (5-Dimethylamino-naphthalene-1-sulfonyl chloride): Similar in structure but contains a dimethylamino group instead of an iodine atom.
Naphthalene-1-sulfonyl Chloride: Lacks the iodine atom and is used in various organic synthesis reactions.
Uniqueness: 5-Iodo-naphthalene-1-sulfonyl chloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its non-iodinated counterparts. This makes it particularly useful in specific synthetic applications where the iodine atom can be further modified or utilized in subsequent reactions .
Properties
IUPAC Name |
5-iodonaphthalene-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClIO2S/c11-15(13,14)10-6-2-3-7-8(10)4-1-5-9(7)12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGIIEANQDDHGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClIO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374764 | |
Record name | 5-Iodo-naphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110448-35-6 | |
Record name | 5-Iodo-1-naphthalenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110448-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-naphthalene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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